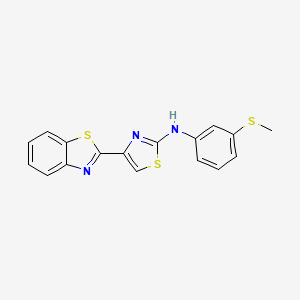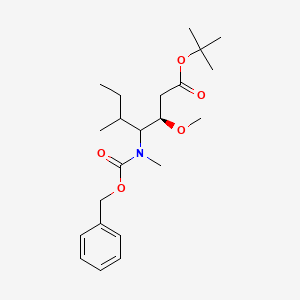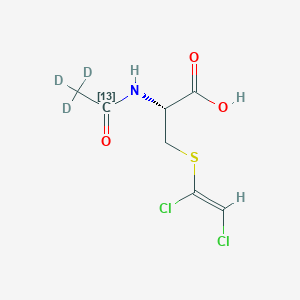
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is a labeled analog of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine, a metabolite of trichloroethylene. This compound is used in research to study the metabolism and toxicology of trichloroethylene, a widely used industrial solvent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine typically involves the reaction of L-cysteine with 1,2-dichloroethene in the presence of a base, followed by acetylation. The labeled version, N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3, is synthesized using isotopically labeled reagents to incorporate the 13C and d3 labels.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of isotopically labeled reagents would be carefully controlled to ensure the correct incorporation of the labels.
化学反応の分析
Types of Reactions
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
科学的研究の応用
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of trichloroethylene.
Biology: Investigating the biological effects and toxicity of trichloroethylene metabolites.
Medicine: Researching potential biomarkers for exposure to trichloroethylene.
Industry: Developing safer industrial solvents and processes by understanding the toxicology of trichloroethylene.
作用機序
The mechanism of action of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 involves its metabolism to reactive intermediates that can bind to cellular macromolecules, leading to toxic effects. The molecular targets include proteins and DNA, and the pathways involved are primarily related to oxidative stress and cellular damage.
類似化合物との比較
Similar Compounds
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: The non-labeled version of the compound.
S-(1,2-dichlorovinyl)-L-cysteine: Another metabolite of trichloroethylene.
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine: A structurally similar compound with a vinyl group instead of an ethenyl group.
Uniqueness
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways and interactions of trichloroethylene is crucial.
特性
分子式 |
C7H9Cl2NO3S |
|---|---|
分子量 |
262.13 g/mol |
IUPAC名 |
(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1/i1D3,4+1 |
InChIキー |
LPPJGTSPIBSYQO-KNVZJUQRSA-N |
異性体SMILES |
[2H]C([2H])([2H])[13C](=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)O |
正規SMILES |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)


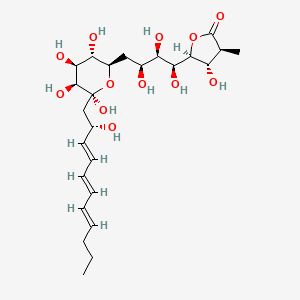
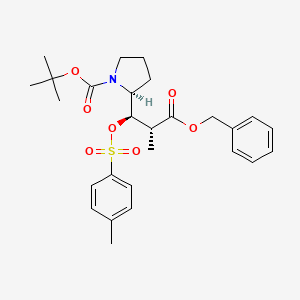
![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)
